Ácido 5-aminolevulínico-3-13C clorhidrato

Descripción general

Descripción

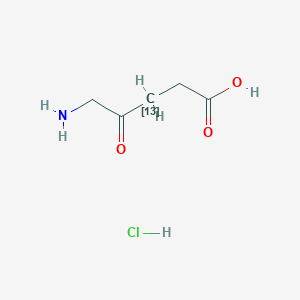

5-Aminolevulinic acid-3-13C hydrochloride: is a stable isotope-labeled compound with the molecular formula H2NCH2CO13CH2CH2CO2H · HCl. It is a derivative of 5-aminolevulinic acid, where the carbon at the third position is replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying metabolic pathways, particularly in the biosynthesis of heme and chlorophyll.

Aplicaciones Científicas De Investigación

5-Aminolevulinic acid-3-13C hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in studying the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll.

Biology: The compound is used to investigate metabolic pathways in plants, animals, bacteria, and fungi.

Medicine: It is employed in photodynamic therapy for the treatment of various cancers and skin conditions.

Industry: It is used in the production of biodegradable pesticides, herbicides, and plant growth regulators.

Mecanismo De Acción

Target of Action

5-Aminolevulinic acid-3-13C hydrochloride, a stable isotope-labeled version of 5-aminolevulinic acid (ALA), is an important precursor in the biosynthesis of heme . Heme is a crucial component of hemoglobin and other heme-containing proteins in the body . The primary targets of this compound are the enzymes involved in the heme synthesis pathway .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes involved in the heme synthesis pathway . It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . The transcription factors like Far-red Elongated Hypocotyl 3 (FHY3) and Far-red Impaired Response 1 (FAR1) can bind and activate the expression of hemB (encodes ALAD), thereby upregulating the synthesis of 5-ALA .

Biochemical Pathways

The compound affects the heme synthesis pathway. After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This is a key step in the heme synthesis pathway, leading to the production of heme, a vital component of hemoglobin and other heme-containing proteins .

Result of Action

The primary result of the action of 5-Aminolevulinic acid-3-13C hydrochloride is the production of heme, a vital component of hemoglobin and other heme-containing proteins . This is crucial for the transport of oxygen in the body and various other biological functions.

Action Environment

The action environment of 5-Aminolevulinic acid-3-13C hydrochloride can be influenced by various factors. For instance, the compound should be stored at temperatures between -10 to -25°C . Additionally, it should be kept away from heat and sources of ignition due to the risk of thermal decomposition . The compound may also pose certain risks if inhaled, and may cause respiratory tract irritation .

Análisis Bioquímico

Biochemical Properties

5-Aminolevulinic acid-3-13C hydrochloride plays a significant role in biochemical reactions. It is involved in the biosynthesis of tetrapyrrole compounds, interacting with various enzymes and proteins in the process . It is synthesized via both the C4 and C5 pathways . The C4 pathway uses succinyl-CoA and glycine as precursors, while the C5 pathway uses glutamate .

Cellular Effects

The effects of 5-Aminolevulinic acid-3-13C hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into protoporphyrin IX, which is a powerful photosensitizer that can cause a photosensitive effect .

Molecular Mechanism

The mechanism of action of 5-Aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX, which accumulates in cells . This accumulation is used successfully for tumor photodynamic diagnosis and therapy . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Aminolevulinic acid-3-13C hydrochloride can vary with different dosages in animal models

Metabolic Pathways

5-Aminolevulinic acid-3-13C hydrochloride is involved in the biosynthesis of tetrapyrrole compounds, a process that involves various metabolic pathways . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-aminolevulinic acid-3-13C hydrochloride typically involves the condensation of succinic anhydride with amide acetate to form an intermediate compound. This intermediate is then hydrolyzed to yield 5-aminolevulinic acid, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: The industrial production of 5-aminolevulinic acid-3-13C hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves controlling the material ratio and basic technological parameters to ensure efficient production. This method is characterized by its short route, low cost, high yield, and high safety, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminolevulinic acid-3-13C hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: The compound can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of 5-aminolevulinic acid, which are used in further chemical synthesis and research .

Comparación Con Compuestos Similares

5-Aminolevulinic acid hydrochloride: The non-labeled version of the compound, used in similar applications but without the isotope labeling.

Methyl aminolevulinate: Another derivative used in photodynamic therapy, with a slightly different mechanism of action.

Uniqueness: The primary uniqueness of 5-aminolevulinic acid-3-13C hydrochloride lies in its isotope labeling, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in research applications where understanding the detailed mechanisms of biosynthesis and metabolic processes is crucial .

Actividad Biológica

5-Amino-4-oxo(313C)pentanoic acid; hydrochloride, also known as 5-aminolevulinic acid hydrochloride (5-ALA-HCl) , is a significant compound in biochemical research, particularly due to its role as a precursor in the biosynthesis of heme and chlorophyll. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Overview of 5-Aminolevulinic Acid

5-ALA is a naturally occurring amino acid that plays a crucial role in the biosynthesis of porphyrins, which are essential for the formation of heme. The compound's unique structure includes both an amino group and a keto group, allowing it to participate in various chemical reactions and metabolic pathways. The incorporation of the stable isotope at the third carbon position provides researchers with tools to trace metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy.

5-ALA functions primarily as a substrate for enzymes involved in heme synthesis. The metabolic pathway begins with the condensation of two molecules of 5-ALA to form porphobilinogen (PBG), catalyzed by ALA dehydratase (ALAD). This reaction is pivotal for producing protoporphyrin IX, which subsequently combines with iron to form heme.

Key Biochemical Pathways

- Heme Biosynthesis : 5-ALA is essential for synthesizing heme, which is crucial for hemoglobin and various enzymes.

- Chlorophyll Production : In plants, 5-ALA contributes to chlorophyll biosynthesis, impacting photosynthesis and growth.

Biological Activities

Research indicates that 5-ALA exhibits several biological activities:

- Photosensitization : Due to its ability to accumulate in cells and produce reactive oxygen species upon light activation, 5-ALA is utilized in photodynamic therapy (PDT) for treating certain cancers.

- Metabolic Tracing : The isotope allows for detailed studies on metabolic pathways involving heme and chlorophyll synthesis, aiding in understanding cellular metabolism.

- Potential Therapeutic Applications : Investigations into 5-ALA's role in drug development highlight its potential as an adjunct therapy in various medical conditions, including cancer treatment.

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A study highlighted the effectiveness of 5-ALA as a photosensitizer in PDT for skin cancers. Patients treated with topical applications of 5-ALA followed by light exposure showed significant tumor reduction compared to controls. -

Metabolic Studies Using NMR :

Researchers utilized -labeled 5-ALA to track metabolic fluxes in yeast models. The findings demonstrated enhanced understanding of porphyrin metabolism and provided insights into genetic modifications that could improve yield in biotechnological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminolevulinic Acid | CHNO | Precursor in heme synthesis; used in PDT |

| δ-Aminolevulinic Acid Hydrochloride | CHClNO | Hydrochloride salt form; similar applications |

| 4-Amino-2-ketopentanoic Acid | CHNO | Different functional groups affecting reactivity |

The comparison underscores the unique dual functionality of 5-ALA due to its amino and keto groups, distinguishing it from other related compounds that may lack these features.

Propiedades

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.